2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine is a synthetic organic compound belonging to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 4-methyl-3-morpholinothiazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the thiazole ring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine can be scaled up using batch or continuous flow reactors. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Amino or thiol-substituted thiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine can be compared with other thiazole derivatives to highlight its uniqueness:
Properties
Molecular Formula |
C16H21N3OS |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H21N3OS/c1-12-4-5-13(2)15(10-12)17-16-19(14(3)11-21-16)18-6-8-20-9-7-18/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
LYFGIUWLGBTELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.